Deruxtecan-d6

ADC Bioanalysis LC-MS/MS Quantitation Matrix Effect Normalization

Deruxtecan-d6 is a hexa-deuterated internal standard (SIL-IS) essential for LC-MS/MS quantitation of Deruxtecan and its DXd payload in ADCs. It co-elutes perfectly with the analyte, correcting matrix effects and ionization variability to meet FDA/EMA bioanalytical validation criteria. In contrast to structural analogs, which fail to co-elute and compromise accuracy, Deruxtecan-d6 ensures reliable PK/PD data for ADC development.

Molecular Formula C52H56FN9O13
Molecular Weight 1040.1 g/mol
Cat. No. B12419545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan-d6
Molecular FormulaC52H56FN9O13
Molecular Weight1040.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2,27D2
InChIKeyWXNSCLIZKHLNSG-UDOUQANSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan-d6 Stable Isotope-Labeled Internal Standard for ADC Payload LC-MS/MS Quantitation


Deruxtecan-d6 (CAS 2760715-89-5, molecular weight 1040.09, formula C52H50D6FN9O13) is a hexa-deuterated analog of Deruxtecan, the drug-linker conjugate composed of a DX-8951 derivative (DXd) payload and a maleimide-GGFG peptide linker [1]. This stable isotope-labeled compound is specifically designed and utilized as an internal standard (SIL-IS) for the accurate quantitative analysis of Deruxtecan and its payload DXd in complex biological matrices using LC-MS/MS platforms . Its near-identical physicochemical properties to the non-labeled analyte enable precise normalization of matrix effects, ionization variability, and sample preparation losses .

Deruxtecan-d6: Why Non-Isotopic or Unlabeled Internal Standards Compromise ADC Bioanalytical Accuracy


In LC-MS/MS bioanalysis of ADCs like trastuzumab deruxtecan (T-DXd), accurately quantifying the released cytotoxic payload (DXd) is critical for establishing pharmacokinetic/pharmacodynamic relationships and assessing safety. However, this analysis is plagued by severe matrix effects from plasma components, leading to ion suppression or enhancement [1]. While an internal standard is essential, substituting a stable isotope-labeled internal standard (SIL-IS) like Deruxtecan-d6 with a non-isotopic structural analog is scientifically unsound. As demonstrated in a 2024 study, structural analogs such as exatecan and maytansine exhibit different chromatographic retention times compared to the target analyte DXd, failing to co-elute and thus providing incomplete matrix effect correction [2]. This leads to poor quantification accuracy, with only 30-40% of samples falling within the acceptable 80–120% accuracy range without proper correction [2]. Furthermore, using an unlabeled Deruxtecan standard introduces a non-distinguishable analyte, making simultaneous quantification impossible. Deruxtecan-d6, as a true isotopologue, co-elutes perfectly with the analyte, ensuring maximal matrix effect normalization and superior assay precision [2].

Deruxtecan-d6 Quantitative Evidence: Comparative Performance Data Against Alternatives


Superior Matrix Effect Correction with Deruxtecan-d6 as SIL-IS vs. Structural Analog IS

Deruxtecan-d6, as a stable isotope-labeled internal standard (SIL-IS), provides unequivocally superior normalization of matrix effects compared to using a structural analog as the internal standard. The comparator approach, using the analog exatecan as a postcolumn-infused internal standard (PCI-IS) to quantify the DXd payload, resulted in baseline quantification accuracy where only 30-40% of analyzed samples fell within the acceptable 80-120% accuracy window [1]. In contrast, the implementation of a true SIL-IS like Deruxtecan-d6, which co-elutes perfectly with the analyte DXd, is the bioanalytical gold standard for achieving maximal matrix effect correction, ensuring that the accuracy of >95% of samples can be maintained within this stringent acceptance criteria [1].

ADC Bioanalysis LC-MS/MS Quantitation Matrix Effect Normalization

Improved Chromatographic Resolution and Signal-to-Noise from Higher Deuteration vs. Lower d-Substituted Analogs

Deruxtecan-d6 (m/z 1041.1, [M+H]+) provides a clear +6 Da mass shift from the unlabeled analyte Deruxtecan (m/z 1035.1, [M+H]+) [1]. This mass difference is significantly larger than that of lower deuterated analogs such as Deruxtecan-d2 (+2 Da shift) or Deruxtecan-d4 (+4 Da shift) . The larger mass difference afforded by the -d6 label minimizes the overlap of isotopic clusters (e.g., the M+2 isotope peak of the unlabeled analyte) with the monoisotopic peak of the internal standard, thereby reducing cross-talk and enhancing the accuracy of peak integration and quantification at low concentrations [1].

LC-MS Sensitivity Isotopic Purity Chromatographic Resolution

Proven Fit-for-Purpose Application in Validated ADC PK Assays vs. Untested Alternatives

The specific application of a Deruxtecan-based SIL-IS is explicitly documented and validated within established LC-MS/MS workflows for trastuzumab deruxtecan (T-DXd) pharmacokinetic analysis. The compound is directly marketed and utilized as the quantitative internal standard for these assays . In contrast, while other payload internal standards exist for ADCs (e.g., MMAE-d8 for brentuximab vedotin or DM1-d6 for trastuzumab emtansine), they are structurally incompatible with the DXd payload and cannot be used for its quantitation. Using an alternative, untested analog would require extensive de novo method development and validation, significantly delaying project timelines.

ADC Pharmacokinetics Method Validation Trastuzumab Deruxtecan

Deruxtecan-d6 Primary Application Scenarios in ADC Drug Development and Bioanalysis


Regulatory-Compliant LC-MS/MS Quantitation of Free DXd Payload in T-DXd Pharmacokinetic Studies

Deruxtecan-d6 is the requisite internal standard for developing and validating a sensitive LC-MS/MS method to quantify the free DXd payload in plasma or serum from patients or animal models treated with trastuzumab deruxtecan (T-DXd). Its use as a SIL-IS is critical for meeting the acceptance criteria for accuracy and precision mandated by regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation .

Monitoring Conjugated Payload and ADC Biotransformation via Immunoaffinity LC-MS/MS

In advanced workflows involving immunoaffinity capture of the ADC followed by enzymatic cleavage of the DXd payload, Deruxtecan-d6 is added post-cleavage as an internal standard. This enables the accurate and precise quantitation of the conjugated drug load, which is essential for understanding ADC stability, pharmacokinetics, and the drug-to-antibody ratio (DAR) over time in vivo .

Establishing Quantitative Exposure-Toxicity Relationships for DXd-Based ADCs

The accurate quantification enabled by Deruxtecan-d6 as a SIL-IS allows researchers to generate reliable, high-quality pharmacokinetic data. This data is crucial for establishing statistically significant correlations between systemic exposure to the cytotoxic payload (DXd) and observed clinical toxicities, such as thrombocytopenia. As shown by Cheng et al., such relationships can only be reliably identified after applying proper matrix effect correction, which a SIL-IS provides [1].

Method Development for Other DXd-Containing ADCs (e.g., Datopotamab Deruxtecan)

Since the cytotoxic payload (DXd) and linker are conserved across multiple ADCs developed using the same platform technology (e.g., trastuzumab deruxtecan, datopotamab deruxtecan), a validated LC-MS/MS method employing Deruxtecan-d6 as the internal standard for DXd can be readily adapted. This significantly accelerates bioanalytical method development for new ADC candidates in the same pipeline [1].

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